molecular formula C16H11NO B12552936 9-(2-Nitrosoethenyl)anthracene CAS No. 193280-01-2

9-(2-Nitrosoethenyl)anthracene

Cat. No.: B12552936
CAS No.: 193280-01-2
M. Wt: 233.26 g/mol
InChI Key: RLQKFFZZSFJMTN-UHFFFAOYSA-N
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Description

[ Note: The following is a placeholder description. Specific applications, properties, and mechanisms for 9-(2-Nitrosoethenyl)anthracene must be verified and filled in by a qualified chemist using specialized databases and experimental data.] this compound is a specialized anthracene derivative intended for research and development purposes. Compounds featuring anthracene cores are of significant interest in materials science due to their photophysical properties, while nitroso-containing compounds can participate in various chemical reactions. Researchers might explore its potential as a building block for organic electronic materials, a precursor in synthetic chemistry, or a ligand in catalytic systems. The conjugated system of the anthracene moiety may facilitate photo-induced electron transfer processes. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant scientific literature for potential applications and handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

193280-01-2

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

9-(2-nitrosoethenyl)anthracene

InChI

InChI=1S/C16H11NO/c18-17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-11H

InChI Key

RLQKFFZZSFJMTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CN=O

Origin of Product

United States

Synthetic Methodologies for 9 2 Nitrosoethenyl Anthracene

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 9-(2-Nitrosoethenyl)anthracene suggests a disconnection strategy that logically breaks down the molecule into readily synthesizable precursors. The primary disconnections are at the carbon-carbon double bond of the ethenyl group and the carbon-nitrogen bond of the nitroso group. This approach identifies a 9-substituted anthracene (B1667546) derivative as a crucial building block.

Synthesis of 9-Substituted Anthracene Building Blocks

The synthesis of this compound commences with the preparation of a suitable 9-substituted anthracene precursor. Among the most versatile of these is 9-anthraldehyde (B167246), also known as 9-formylanthracene. The introduction of a formyl group at the 9-position of anthracene is efficiently achieved through electrophilic substitution, most commonly via the Vilsmeier-Haack reaction. sigmaaldrich.com This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate the electron-rich anthracene ring. vedantu.comudel.edu The 9- and 10-positions of anthracene are the most reactive sites for electrophilic attack, as this allows for the preservation of two intact benzene (B151609) rings in the intermediate, which is energetically favorable. umkc.edumerckmillipore.com

The Vilsmeier-Haack reaction offers a reliable and high-yielding route to 9-anthraldehyde, a key intermediate that serves as the foundation for constructing the ethenyl side chain. mnstate.edumissouri.edu

Strategic Approaches for Introducing the Ethenyl Moiety

With 9-anthraldehyde in hand, the next strategic step is the introduction of the ethenyl (vinyl) group at the 9-position. Olefination reactions are the most direct methods for converting a carbonyl group into a carbon-carbon double bond. The Wittig reaction is a premier choice for this transformation due to its versatility and high degree of regioselectivity, ensuring the double bond is formed precisely at the desired location. researchgate.netbohrium.com

This reaction involves the use of a phosphorus ylide, which acts as a nucleophile and attacks the electrophilic carbonyl carbon of 9-anthraldehyde. merckmillipore.com The choice of the phosphorus ylide is critical as it determines the substituent on the terminal carbon of the newly formed double bond. For the synthesis of an unsubstituted ethenyl group, a ylide derived from a methyltriphenylphosphonium (B96628) halide would be employed.

Development of Pathways for Nitroso Group Installation

The final and most delicate step is the installation of the nitroso group onto the ethenyl side chain. The direct synthesis of nitrosoalkenes is challenging due to their high reactivity and propensity to dimerize or polymerize. wikipedia.orgacs.org Therefore, indirect methods are generally preferred.

One plausible pathway involves the addition of a nitrosyl halide, such as nitrosyl chloride (NOCl), across the double bond of a 9-vinylanthracene (B1293765) precursor. udel.edu This electrophilic addition typically follows Markovnikov's rule and results in the formation of an α-chloro-β-nitroso adduct. udel.edu Subsequent elimination of hydrogen chloride from this intermediate would then yield the desired this compound. This elimination can often be induced by a non-nucleophilic base.

Direct and Indirect Synthetic Routes

Based on the retrosynthetic analysis, a forward synthesis can be proposed. This would involve the initial synthesis of 9-anthraldehyde, followed by an olefination reaction to form a vinylanthracene intermediate, and finally, the introduction of the nitroso group.

Olefination Reactions for Ethenyl Linkage Formation

The conversion of 9-anthraldehyde to a vinyl-substituted anthracene is a critical step in the synthesis of the target molecule. The Wittig reaction and its variants stand out as highly effective methods for this purpose.

The Wittig reaction provides a robust method for the synthesis of alkenes from aldehydes and ketones. umkc.eduresearchgate.net In the context of synthesizing a precursor for this compound, 9-anthraldehyde is reacted with a phosphorus ylide. For instance, to generate an intermediate such as trans-9-(2-phenylethenyl)anthracene, benzyltriphenylphosphonium (B107652) chloride is used to form the ylide in the presence of a strong base like sodium hydroxide. bohrium.com

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of 9-anthraldehyde, leading to the formation of a betaine (B1666868) intermediate. This intermediate then cyclizes to form a four-membered oxaphosphetane ring, which subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a significant driving force for the reaction. merckmillipore.com

For the synthesis of the direct precursor, 9-vinylanthracene, the corresponding ylide would be methylenetriphenylphosphorane, generated from methyltriphenylphosphonium bromide and a strong base.

Below is a representative table detailing the reactants and conditions for a Wittig reaction starting from 9-anthraldehyde, based on the synthesis of an analogous compound.

Reactant/ReagentMolar Mass ( g/mol )AmountMolesRole
9-Anthraldehyde206.240.520 g0.0025Electrophile
Benzyltriphenylphosphonium chloride388.880.980 g0.0025Ylide Precursor
Dichloromethane84.933 mL-Solvent
50% Sodium Hydroxide (aq)40.001.3 mL-Base

This interactive table outlines a typical experimental setup for a Wittig reaction involving 9-anthraldehyde to produce an ethenylanthracene derivative. bohrium.com

Introduction of the Nitroso Functionality

The introduction of the highly reactive nitroso group (–N=O) onto the ethenyl side chain is a delicate step that can be approached through several distinct chemical transformations.

The oxidation of nitrogen-containing functional groups is a common and effective method for synthesizing nitroso compounds. aquigenbio.com A plausible precursor for this compound would be 9-(2-aminoethenyl)anthracene (an enamine) or the corresponding hydroxylamine (B1172632).

Oxidation of Primary Amines: Primary amines can be oxidized to nitroso compounds, although the reaction requires careful control to avoid over-oxidation to the corresponding nitro compound. nih.govmdpi.com A variety of oxidizing agents can be employed, including hydrogen peroxide in the presence of specific catalysts like molybdenum or tungsten complexes. organic-chemistry.orgresearchgate.net The reaction temperature is often a crucial factor for selectivity, with lower temperatures favoring the formation of the nitroso derivative. mdpi.com

Oxidation of Hydroxylamines: The oxidation of hydroxylamines provides a more direct route to nitroso compounds and is less prone to over-oxidation compared to the oxidation of primary amines. wikipedia.orggoogle.com Molecular oxygen in the presence of a suitable catalyst can be used for this transformation. google.com

Direct nitrosation involves the introduction of a nitroso group by reacting a substrate with a nitrosating agent.

Addition to Alkenes: A well-established method for the synthesis of C-nitroso compounds is the addition of nitrosyl halides, such as nitrosyl chloride (NOCl), across a carbon-carbon double bond. nih.gov Applying this to a 9-vinylanthracene precursor would lead to the formation of a halo-nitroso adduct. Subsequent elimination of the halide could potentially yield the desired this compound.

Nitrosation of Organometallic Intermediates: The reaction of organometallic compounds with nitrosating agents can also be a viable route. nih.gov For instance, a vinyl-lithium or vinyl-Grignard reagent derived from a halogenated vinylanthracene could be reacted with a nitrosyl donor.

Certain rearrangement reactions can produce nitroso compounds. The Fischer-Hepp rearrangement , for example, involves the acid-catalyzed rearrangement of N-nitrosoamines to form C-nitroso aromatic compounds, typically at the para position. nih.govwikipedia.org While this is more common for aromatic amines, analogous rearrangements in different systems could potentially be adapted.

Sequential Multi-Step Organic Transformations

Given the reactivity of the target molecule, a sequential, multi-step synthesis is the most logical approach. A hypothetical synthetic pathway could commence with the formylation of anthracene to produce 9-anthraldehyde, a common industrial starting material. orgsyn.org This could be followed by a Wittig reaction to install the vinyl group, yielding 9-vinylanthracene. The subsequent challenge lies in the selective functionalization of the vinyl group. One strategy would be the hydroamination of the vinyl group to introduce an amino functionality, followed by a controlled oxidation to the nitroso group.

Alternatively, the addition of a nitrosyl halide to 9-vinylanthracene would generate a 9-(1-halo-2-nitrosoethyl)anthracene intermediate. A base-induced elimination of the hydrogen halide could then form the desired conjugated system of this compound. Each step in this sequence would require careful optimization of reaction conditions to maximize the yield and purity of the intermediates.

Optimization of Reaction Parameters and Yield Enhancement

The successful synthesis of this compound hinges on the careful optimization of each reaction step to maximize the yield and minimize side reactions.

For the carbon-carbon double bond forming reactions , key parameters to consider include:

Catalyst Choice and Loading: In palladium-catalyzed reactions like the Heck coupling, the choice of ligand and the palladium precursor can significantly influence the reaction efficiency.

Solvent and Temperature: The solvent polarity and reaction temperature can affect the solubility of reagents and the rate of reaction.

Base: The choice and stoichiometry of the base are critical for both the Wittig and Heck reactions.

In the introduction of the nitroso group , particularly through oxidation, the following factors are crucial:

Oxidizing Agent: The selection of the oxidizing agent and its concentration must be carefully controlled to prevent over-oxidation to the nitro derivative. mdpi.com

Catalyst: For hydrogen peroxide-based oxidations, the choice of metal catalyst (e.g., molybdenum, tungsten) is vital for achieving high selectivity for the nitroso product. organic-chemistry.orgresearchgate.net

Temperature Control: Lower reaction temperatures often favor the formation of the nitroso compound over the nitro compound. mdpi.com

pH: The acidity or basicity of the reaction medium can influence the stability of the nitroso product and the reactivity of the starting materials. libretexts.org

The inherent instability and high reactivity of nitroso compounds necessitate that their synthesis and purification be conducted under mild conditions, often involving techniques like column chromatography at low temperatures. aquigenbio.com

StepReaction TypeKey Parameters for OptimizationPotential Challenges
1C-C Double Bond FormationCatalyst, Ligand, Solvent, Temperature, BasePolymerization of vinylanthracene, Low yields
2Nitroso Group IntroductionOxidizing Agent, Catalyst, Temperature, pHOver-oxidation to nitro compound, Instability of the nitroso product

Solvent Effects on Synthetic Outcomes

The choice of solvent is a critical parameter that can dictate the yield, selectivity, and even the reaction pathway in the synthesis of complex organic molecules like this compound. Solvents can influence reactant solubility, stabilize transition states, and mediate the activity of catalysts and reagents. In the context of plausible synthetic routes, solvent polarity, proticity, and coordinating ability are paramount.

For instance, in a pathway analogous to the Henry reaction, which would involve the condensation of 9-anthraldehyde with a nitroalkane precursor, polar solvents are generally preferred. Polar protic solvents like methanol (B129727) or ethanol (B145695) can solvate ionic intermediates and reagents, while polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) can accelerate reaction rates by solvating cations while leaving anions relatively free and more reactive. However, in photochemical reactions involving anthracene derivatives, solvent polarity can have a pronounced effect on the nature of the products formed rsc.orgelectronicsandbooks.com. A shift from a nonpolar solvent like benzene to a polar one such as acetonitrile can alter the yields of different isomeric products rsc.org.

Synthetic Step (Analogous)Solvent ClassPotential Effect on SynthesisExample Solvents
Condensation (Henry-type Reaction)Polar ProticStabilizes ionic intermediates; may slow down base-catalyzed steps.Methanol, Ethanol
Condensation (Henry-type Reaction)Polar AproticEnhances nucleophilicity of anions, potentially increasing reaction rate.Acetonitrile, DMF
Olefination (Wittig-type Reaction)Aprotic (Polar or Nonpolar)Influences ylide stability and stereochemical outcome (E/Z selectivity).THF, Dichloromethane, Toluene
Photochemical IsomerizationNonpolarFavors formation of certain intramolecular cyclization products.Benzene, Hexane
Photochemical IsomerizationPolar/ProticCan alter product distribution, favoring different isomers or decomposition pathways. rsc.orgAcetonitrile, Methanol

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a fundamental parameter for controlling reaction rates. In a multi-step synthesis, temperature control is crucial for isolating intermediates and preventing side reactions. For the initial condensation step in a Henry-type pathway, reactions are often conducted at low temperatures (0 °C to room temperature) to control the initial aldol (B89426) addition before heating to facilitate the elimination step that forms the double bond.

Pressure is a less commonly manipulated variable in standard organic synthesis but can have a significant impact, particularly on reactions involving changes in volume or in solid-state transformations. Studies on the thermal conversion of anthracene itself have shown that increasing pressure can lower the temperature required for carbonization and increase the rate of anthracene's disappearance, following first-order kinetics psu.edu. The activation volume for this process was found to be negative, indicating that pressure helps to stabilize the transition state psu.edu. This suggests that for the synthesis of a sterically hindered derivative like this compound, high pressure could potentially overcome steric barriers and influence reaction rates.

ParameterInfluence on ReactionTypical Conditions (Analogous Reactions)Anticipated Effect on this compound Synthesis
TemperatureControls reaction rate (kinetics) and product distribution (thermodynamics).-10 °C to 25 °C for addition; 50 °C to 110 °C for elimination.Lower temperatures for initial C-C bond formation to avoid side reactions; controlled heating for dehydration to form the ethenyl linkage.
PressureAffects reaction rates, particularly for reactions with a negative activation volume. Influences solid-state reactions.0.34 to 2.07 kbar (for anthracene thermal conversion). psu.eduMay accelerate the reaction rate and potentially favor the formation of more compact transition states.

Catalysis and Reagent Selection for Enhanced Selectivity

The choice of catalysts and reagents is central to achieving high yield and selectivity. For a Henry-type synthesis, a base catalyst is required. The choice between a mild organic base (e.g., triethylamine) and a stronger inorganic base (e.g., sodium hydroxide) can affect the rate and selectivity of the condensation versus side reactions.

In syntheses involving the functionalization of a pre-formed ethenyl group, metal catalysts are often employed. For example, a one-pot nitration of styrenes to β-nitrostyrenes has been effectively promoted by Copper(II) tetrafluoroborate (B81430) unirioja.es. Such a system could be adapted for the synthesis of a nitro precursor to this compound. Furthermore, the synthesis of the 9-anthraldehyde precursor often involves Lewis acid-mediated processes or Vilsmeier-Haack type reactions using reagents like phosphorus oxychloride orgsyn.org. The selection of the Lewis acid (e.g., ZnBr₂, In(OTf)₃) can significantly impact the efficiency and regioselectivity of such electrophilic substitutions on the anthracene ring nih.govbeilstein-journals.org.

Reaction Type (Analogous)Catalyst/Reagent ClassSpecific ExampleRole in Enhancing Selectivity
Aldehyde SynthesisVilsmeier-Haack ReagentPhosphorus oxychloride / N-methylformanilide orgsyn.orgDirects formylation specifically to the highly reactive 9-position of anthracene.
Condensation (Henry)Base CatalystAmmonium Acetate, Organic AminesPromotes C-C bond formation while minimizing polymerization of the aldehyde.
Nitration of Vinyl GroupMetal PromoterCopper(II) tetrafluoroborate / NaNO₂ unirioja.esEnables selective nitration of the vinyl group over aromatic ring nitration. unirioja.es
Olefination (Wittig)Phosphorus YlideBenzyltriphenylphosphonium chloride + Base wpmucdn.comForms the C=C bond with predictable (though not exclusive) stereochemistry.

Stereochemical Control in Ethenyl Linkage Formation

The ethenyl linkage in this compound can exist as two geometric isomers, (E) and (Z). Controlling the stereochemical outcome is a significant challenge in alkene synthesis. The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, and its stereoselectivity is well-studied wpmucdn.comrsc.org.

The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the phosphorus ylide.

Non-stabilized ylides (bearing alkyl or other electron-donating groups) typically react irreversibly and rapidly to form a cis-oxaphosphetane, which decomposes to yield the (Z)-alkene.

Stabilized ylides (bearing electron-withdrawing groups like esters or ketones) react reversibly, allowing equilibration to the more thermodynamically stable trans-oxaphosphetane, which leads predominantly to the (E)-alkene.

Given the electron-withdrawing nature of the nitroso group, an ylide precursor for the direct synthesis of this compound would likely be stabilized, thus favoring the formation of the (E)-isomer. Alternative methods like the Horner-Wadsworth-Emmons reaction, which uses phosphonate (B1237965) esters, almost exclusively yield the (E)-alkene and are often preferred for their superior stereocontrol and easier byproduct removal.

MethodKey ReagentTypical Stereochemical OutcomeControlling Factors
Wittig Reaction (Non-stabilized ylide)Alkyl- or Aryl-substituted ylidePredominantly (Z)-alkeneKinetic control; reaction conditions (salt-free, aprotic solvent).
Wittig Reaction (Stabilized ylide)Ylide with electron-withdrawing groupPredominantly (E)-alkeneThermodynamic control; equilibration of intermediates.
Horner-Wadsworth-Emmons ReactionPhosphonate carbanionHighly selective for (E)-alkeneSteric hindrance in the transition state favors the anti-intermediate.
Henry Reaction DehydrationBase or Acid catalyzed eliminationOften favors the more stable (E)-isomerThermodynamic control during the elimination step.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map out the carbon-hydrogen framework and deduce stereochemical relationships.

One-Dimensional NMR Techniques (¹H, ¹³C) in Structural Assignment

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each nucleus. For 9-(2-Nitrosoethenyl)anthracene, the ¹H NMR spectrum is expected to show distinct signals for the protons on the anthracene (B1667546) core and the ethenyl side chain. The anthracene protons would typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons on the substituted ring are expected to be shifted downfield due to the electron-withdrawing nature of the nitrosoethenyl group. The two vinylic protons would exhibit signals whose chemical shifts and coupling constants are indicative of their electronic environment and stereochemistry.

The ¹³C NMR spectrum would complement the ¹H data by showing signals for each unique carbon atom. The carbons of the anthracene skeleton would resonate in the aromatic region (δ 120-140 ppm), with the C9 carbon, to which the substituent is attached, showing a distinct chemical shift. chemicalbook.com The two carbons of the ethenyl group would also have characteristic shifts influenced by the adjacent nitroso and anthracene groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Anthracene Protons 7.0 - 9.0 120 - 140
Ethenyl Protons 6.0 - 8.0 110 - 150

Two-Dimensional NMR Experiments for Complex Structure Determination (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, COSY would show correlations between adjacent protons on the individual aromatic rings of the anthracene core, helping to assign their specific positions. It would also confirm the connectivity between the two protons of the ethenyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgyoutube.com This allows for the unambiguous assignment of each carbon atom that bears a proton, linking the ¹H and ¹³C spectral data.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds). wikipedia.orgprinceton.edu This is particularly powerful for identifying connections between different functional groups. For instance, HMBC would show correlations from the ethenyl protons to the C9 carbon of the anthracene ring, confirming the point of attachment of the side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining stereochemistry and conformation. In the case of this compound, NOESY could provide information on the spatial arrangement of the ethenyl group relative to the plane of the anthracene ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm its key structural features.

The presence of the anthracene core would be indicated by aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ range. The vinyl group would show a C=C stretching absorption, typically around 1620-1640 cm⁻¹. A critical band for identification would be the N=O stretch of the nitroso group, which is expected to appear in the 1500-1620 cm⁻¹ range. The specific position would depend on the electronic effects of the conjugated system.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch >3000
Vinyl C=C Stretch ~1620-1640
Aromatic C=C Stretch ~1450-1600
Nitroso N=O Stretch ~1500-1620

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of anthracene is characterized by distinct absorption bands corresponding to π-π* transitions. nih.gov

The introduction of the 2-nitrosoethenyl substituent at the 9-position extends the π-conjugated system of the anthracene molecule. This extension of conjugation is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted anthracene. researchgate.net The intensity of the absorption bands (molar absorptivity, ε) may also be affected. Analysis of the fine vibrational structure of the absorption bands can provide further insight into the molecular geometry and electronic structure. nih.gov

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Nonpolar Solvent

Compound Characteristic Absorption Bands Predicted λmax (nm) Rationale
Anthracene ¹Lₐ band ~375 Reference compound nih.gov

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion would provide clues about the molecule's structure. Plausible fragmentation pathways could include the loss of the nitroso group (•NO) to give a prominent [M-NO]⁺ fragment ion. Further fragmentation of the anthracene moiety would likely follow patterns characteristic of polycyclic aromatic hydrocarbons. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of the molecular ion, which in turn enables the calculation of its unique elemental formula. For this compound (C₁₆H₁₁NO), HRMS would be used to confirm this specific formula, distinguishing it from any other compounds that might have the same nominal mass.

Table 4: Predicted Mass Spectrometry Data for this compound (C₁₆H₁₁NO)

Ion Description Calculated Exact Mass (m/z)
[C₁₆H₁₁NO]⁺ Molecular Ion (M⁺) 233.0841

Table of Compounds

Compound Name
This compound
Anthracene
9-Nitroanthracene (B110200)
9-Vinylanthracene (B1293765)

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. While specific MS/MS fragmentation data for this compound is not extensively detailed in published literature, a plausible fragmentation pathway can be predicted based on its structure and the known behavior of similar compounds, such as other nitroso-substituted anthracene derivatives nih.gov.

Upon ionization, the molecular ion ([M]+) of this compound would be selected in the first mass analyzer. In the collision cell, this ion would be subjected to collision-induced dissociation, leading to characteristic fragment ions. The primary fragmentation would likely involve the cleavage of the nitrosoethenyl substituent. Key expected fragmentations include the loss of the nitroso group (•NO) and potentially the entire ethenyl side chain.

A hypothetical fragmentation pattern is outlined below:

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
[M]+• [M-NO]+ 30 9-Ethenylanthracene cation
[M]+• [C₁₄H₉]+ 76 Anthracenyl cation

This table is based on predicted fragmentation patterns and not on published experimental data for the specific compound.

X-ray Crystallography for Definitive Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and properties. Although a specific crystal structure for this compound has not been reported in publicly available literature, the general structural features can be inferred from studies on other 9-substituted anthracene derivatives mdpi.comresearchgate.net.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Should single crystals of this compound be obtained, X-ray diffraction analysis would yield precise measurements of its geometric parameters. The anthracene core is expected to be nearly planar, though the substitution at the 9-position could introduce slight distortions. The ethenyl linker would exhibit bond lengths and angles characteristic of sp²-hybridized carbon atoms. A key structural parameter would be the dihedral angle between the plane of the anthracene core and the plane of the nitrosoethenyl substituent, which would be influenced by steric hindrance from the peri-hydrogens of the anthracene moiety.

Table 2: Expected Bond Parameters for this compound Based on Analogous Structures

Parameter Atom(s) Involved Expected Value
Bond Length C=C (ethenyl) ~1.34 Å
Bond Length C-N (ethenyl-nitroso) ~1.47 Å
Bond Length N=O (nitroso) ~1.21 Å
Bond Length C₉-C (anthracene-ethenyl) ~1.48 Å
Bond Angle C-C=C ~120°
Bond Angle C-N=O ~115°

Note: These values are typical and are provided for illustrative purposes based on chemically similar structures.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and assessment of the purity of organic compounds. Both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard techniques used in the synthesis and analysis of anthracene derivatives nih.gov.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography is a rapid and effective method for monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. A small spot of the reaction mixture is applied to a silica gel plate, which is then developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The separated components are visualized, often under UV light, where anthracene derivatives typically fluoresce. The product would have a specific retention factor (Rf) value, distinct from the starting materials and any byproducts.

Table 3: Hypothetical TLC Data for Monitoring Synthesis

Compound Rf Value (Hexane:Ethyl Acetate 4:1) Visualization
Starting Material (e.g., 9-Anthraldehyde) 0.50 UV Active
This compound 0.40 UV Active, colored spot

This data is hypothetical and for illustrative purposes only.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography is a premier technique for the purification and quantitative analysis of compounds like this compound. A reversed-phase HPLC method, likely employing a C18 column, would be suitable for this purpose. The mobile phase would typically consist of a gradient mixture of acetonitrile (B52724) and water. A UV-Vis detector would be used for detection, set to a wavelength where the anthracene chromophore exhibits strong absorbance. This method allows for the separation of the target compound from impurities with high resolution, enabling the determination of its purity (e.g., >99%) and its quantification against a standard of known concentration.

Table 4: Illustrative HPLC Method Parameters

Parameter Value
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV-Vis at 254 nm

These parameters represent a typical starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. nih.govnih.gov In the context of complex molecules such as this compound, GC-MS is instrumental in analyzing potential thermal degradation products that may form under elevated temperatures, such as those encountered in the gas chromatograph's injection port and column. sepscience.com The high sensitivity and resolving power of modern GC-MS systems, including those utilizing tandem mass spectrometry (MS/MS), allow for the detection of trace-level analytes in complex matrices. nih.govuctm.edu

The process involves introducing a sample into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the capillary column. sepscience.comnih.gov As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint" that can be used for identification by comparing it to spectral libraries such as the National Institute of Standards and Technology (NIST) database. researchgate.net

Potential volatile products could arise from the cleavage of the C-N bond, the C=C double bond, and fragmentation of the anthracene rings at high temperatures. The analysis of such degradation products is crucial for understanding the compound's thermal stability and potential transformation pathways. A typical GC-MS analysis would provide retention times and mass spectra for each eluted volatile compound.

Below is a representative table illustrating the type of data that would be generated from a GC-MS analysis of hypothetical volatile products from this compound. It is important to note that this data is illustrative and not based on experimental results for this specific compound.

Retention Time (min)Compound NameParent Ion (m/z)Key Fragment Ions (m/z)
12.5Anthracene178179, 176, 152, 89
15.89-Anthracenecarboxaldehyde206205, 178, 151
10.2Naphthalene128129, 102, 77, 64
18.39,10-Anthraquinone208180, 152, 126, 76

The identification of these products would be confirmed by matching their mass spectra with reference spectra and by analyzing their fragmentation patterns. For instance, the presence of ions at m/z 178 would strongly suggest the presence of the anthracene core. researchgate.net The use of advanced analytical setups, such as those combining pyrolysis with GC-MS (Py-GC-MS), could provide further insights into the thermal decomposition mechanisms at various temperatures. chromatographyonline.com

Chemical Reactivity and Mechanistic Investigations of 9 2 Nitrosoethenyl Anthracene

Reactions of the Nitroso Group

The nitroso group (-N=O) is a versatile functional group that can participate in a variety of chemical transformations. Its reactivity is characterized by the electrophilicity of the nitrogen atom and the ability of the N=O bond to engage in cycloaddition reactions.

Vinyl nitroso compounds that bear electron-withdrawing groups are known to be electrophilic. In the case of 9-(2-nitrosoethenyl)anthracene, the electron-withdrawing nature of the anthracene (B1667546) group, particularly when considering its ability to delocalize electron density, can enhance the electrophilic character of the nitroso nitrogen. This electrophilicity allows the nitroso group to react with various nucleophiles.

For instance, electron-rich aromatic and heterocyclic compounds can act as nucleophiles. The reaction of electrophilic vinyl nitroso compounds with indole has been shown to result in the formation of 3-alkylindoles. A similar reaction with this compound would be expected to proceed via nucleophilic attack of the indole at the nitroso nitrogen, followed by a series of rearrangements to yield the substituted product.

Nucleophilic addition to the nitroso group can also be observed with other nucleophiles such as amines and thiols. These reactions typically involve the initial formation of an unstable adduct which may then undergo further transformations. The general reactivity of nitroso compounds with nucleophiles suggests that this compound would be susceptible to such additions, leading to a variety of functionalized derivatives. nih.gov

The nitroso group can act as a dienophile or a heterodienophile in cycloaddition reactions. As a dienophile, it can participate in [4+2] cycloaddition reactions with dienes. More commonly, vinyl nitroso compounds act as heterodienes in [4+2] cycloadditions with alkenes.

In the context of this compound, the vinyl nitroso moiety can be considered a heterodiene. The reaction of electrophilic vinyl nitroso compounds with electron-rich olefins has been shown to yield 5,6-dihydro-4H-1,2-oxazines in a regio- and stereoselective manner. It is therefore anticipated that this compound would react with various alkenes to form the corresponding cycloadducts. The regioselectivity of this reaction would be influenced by the electronic nature of the substituents on the alkene.

Below is a table summarizing the expected [4+2] cycloaddition reactions of a generic electrophilic vinyl nitroso compound with different types of olefins, which can be extrapolated to this compound.

Olefin TypeExpected ProductRelative Reactivity
Electron-rich5,6-dihydro-4H-1,2-oxazineHigh
Unactivated5,6-dihydro-4H-1,2-oxazineModerate
Electron-deficient5,6-dihydro-4H-1,2-oxazineLow

Data extrapolated from studies on analogous vinyl nitroso compounds.

[2+2] cycloaddition reactions involving the nitroso group are less common but have been observed in certain cases, particularly under photochemical conditions.

The nitroso group can undergo both oxidation and reduction. Oxidation of a nitroso compound typically yields the corresponding nitro compound. This transformation can often be achieved using common oxidizing agents. britannica.com

Reduction of the nitroso group can lead to various products depending on the reducing agent and reaction conditions. Mild reduction can afford the corresponding hydroxylamine (B1172632), while stronger reducing agents can lead to the formation of the primary amine. The redox chemistry of nitroso compounds is complex and can be influenced by the surrounding molecular structure. researchgate.net The redox potential of the nitroso group in this compound would be influenced by the electron-donating or -withdrawing nature of the anthracene and ethenyl groups. It has been noted that the redox versatility of nitric oxide and related nitroso compounds allows for interconversion between different redox states, which can be influenced by the ambient redox environment. nih.gov

Reactions of the Ethenyl Group

The carbon-carbon double bond of the ethenyl group is a site of high electron density, making it susceptible to attack by electrophiles and radicals.

The ethenyl group of this compound is expected to undergo typical electrophilic addition reactions characteristic of alkenes. wikipedia.org The regioselectivity of these additions would be governed by the electronic influence of the nitroso and anthracene substituents. The anthracene ring is generally considered to be electron-donating, which would direct electrophilic attack to the carbon atom further from the ring (the β-carbon of the ethenyl group), leading to the formation of a more stable carbocation intermediate stabilized by resonance with the anthracene system.

Common electrophilic addition reactions that would be expected to occur with this compound include:

Hydrohalogenation: Addition of hydrogen halides (HX) to form a haloalkane.

Halogenation: Addition of halogens (X₂) to form a dihaloalkane.

Hydration: Addition of water in the presence of an acid catalyst to form an alcohol.

The general mechanism for these reactions involves the initial attack of the electrophile on the π-bond of the ethenyl group to form a carbocation intermediate, followed by the attack of a nucleophile. youtube.com

The ethenyl group can also undergo radical addition reactions. These reactions are typically initiated by a radical species and proceed via a chain mechanism. The addition of radicals to the double bond of this compound would likely occur at the β-carbon to generate a more stable radical intermediate at the α-position, which is stabilized by the anthracene ring.

Furthermore, the presence of the vinyl group suggests that this compound could potentially undergo polymerization. Studies on the polymerization of 9-vinylanthracene (B1293765) have shown that it can be polymerized via radical, anionic, and cationic mechanisms, although high molecular weight polymers are often difficult to obtain. acs.org The polymerization of 9-vinylanthracene is known to sometimes proceed through a "across-the-ring" propagation involving the 9,10-positions of the anthracene core, in addition to the conventional vinyl polymerization. acs.org It is plausible that this compound could exhibit similar polymerization behavior, although the presence of the nitroso group might influence the polymerization process and the properties of the resulting polymer.

The following table summarizes the polymerization behavior of 9-vinylanthracene, which can serve as a model for the potential polymerization of this compound.

Polymerization TypeInitiator/ConditionsResulting Polymer Molecular Weight
RadicalAIBN, Benzene (B151609), 55 °CLow (Mn ≈ 10⁴)
Anionics-BuLi, THFLow
CationicNot specifiedHighest (Mw ≈ 2 x 10⁴)

Data for 9-vinylanthracene. acs.org

Cycloaddition Reactions of the Ethenyl Moiety

The ethenyl moiety in this compound, characterized by the conjugated nitrosoalkene functional group (-CH=CH-N=O), is a versatile participant in cycloaddition reactions. Conjugated nitrosoalkenes are electron-deficient heterodienes and can react in several ways depending on the reaction partner. acs.org These unstable and highly reactive species are typically generated in situ and trapped by a dienophile to minimize dimerization and other side reactions. arkat-usa.org

The reactivity of the nitrosoethenyl group can be categorized as follows:

As a 4π Heterodiene: In a hetero-Diels-Alder reaction, the C=C-N=O system can act as the 4π-electron component, reacting with electron-rich dienophiles such as enol ethers. This [4+2] cycloaddition typically yields functionalized 1,2-oxazine derivatives. acs.org The reaction is regioselective, and its asynchronous bond formation begins between the most electrophilic and nucleophilic centers of the reacting species. acs.org

As a 2π Heterodienophile: Alternatively, the N=O bond of the nitroso group can act as the 2π-electron component (a heterodienophile), reacting with a conventional 4π diene like cyclopentadiene. This type of [4+2] cycloaddition results in the formation of N-vinyl bicyclic compounds, which can be unstable and may undergo subsequent rearrangements, such as an aza-Cope rearrangement, to form more stable 1,2-oxazines. acs.org

The specific behavior of this compound would be influenced by the electronic and steric properties of the large anthracene substituent. The anthracene core may affect the electron density of the ethenyl moiety and could sterically hinder certain approaches of the reacting partner.

Reaction TypeRole of Nitrosoethenyl MoietyReactant Partner (Example)Expected Product Class
Hetero-Diels-Alder [4+2]4π HeterodieneElectron-rich alkene (e.g., Enol Ether)1,2-Oxazines
Hetero-Diels-Alder [4+2]2π HeterodienophileConjugated Diene (e.g., Cyclopentadiene)Bicyclic Oxazines

Reactivity of the Anthracene Core and its Influence

Anthracene is significantly more reactive than benzene in electrophilic aromatic substitution (EAS) reactions. libretexts.org This heightened reactivity is due to the lower loss of aromatic stabilization energy in the transition state. The substitution pattern is highly regioselective, with electrophiles preferentially attacking the C9 and C10 positions of the central ring. stackexchange.comquora.comstudy.com

The kinetic favorability of attack at the C9/C10 positions can be explained by examining the stability of the carbocation intermediate (the arenium ion or sigma complex). When an electrophile attacks at the C9 position, the positive charge is delocalized across the ring system, but crucially, two intact benzene rings are preserved. stackexchange.comstudy.com In contrast, attack at any other position (e.g., C1 or C2) disrupts the aromaticity of an outer ring, leaving only a less stable naphthalene-like system. quora.com The intermediate formed from C9 attack, which retains the resonance energy of two separate benzene rings (approximately 72 kcal/mol), is more stable than the intermediate from C1 attack, which retains the resonance energy of a naphthalene system (approximately 61 kcal/mol). quora.com This lower energy intermediate corresponds to a lower activation energy, making the reaction at the central ring faster. This principle is often explained by Clar's Rule, which posits that resonance structures that maximize the number of isolated aromatic sextets are the most significant contributors to stability. stackexchange.com

The anthracene core is an excellent diene for the [4+2] cycloaddition, or Diels-Alder, reaction. Due to the same thermodynamic principles that govern electrophilic substitution, the reaction occurs exclusively across the C9 and C10 positions of the central ring. study.comresearchgate.net Reacting at these positions results in a partial loss of aromaticity but leaves two stable benzene rings in the product adduct. study.com This is energetically more favorable than reacting across one of the terminal rings, which would disrupt one benzene ring and leave a less stable conjugated system.

Anthracene and its derivatives react with a wide variety of dienophiles, including maleic anhydride, acrylates, and quinones, to form stable bridged-ring adducts. researchgate.netdocumentsdelivered.comacs.org The presence of a substituent at the C9 position, as in this compound, does not typically prevent the reaction but can influence its rate and the stereochemistry of the resulting adduct. documentsdelivered.com The Diels-Alder reaction of 9-substituted anthracenes has been extensively studied for its reliability and stereoselectivity. researchgate.netacs.org

ReactionReactive Site on Anthracene CoreDriving Force / RationaleTypical Product
Electrophilic Aromatic SubstitutionC9 / C10Formation of the most stable carbocation intermediate (preserves two benzene rings). stackexchange.comstudy.com9-Substituted Anthracene
Diels-Alder [4+2] CycloadditionC9 / C10Thermodynamically favored pathway that maximizes remaining aromatic stabilization energy. study.com9,10-Ethanoanthracene Adduct

Photochemical Transformations of this compound

The photochemistry of this compound is expected to be complex, involving transformations of both the nitrosoethenyl group and the anthracene core. While direct studies on this specific molecule are not prevalent, the behavior of related compounds, particularly 9-nitroanthracene (B110200), provides a strong basis for predicting its photochemical pathways.

Upon absorption of UV light, 9-nitroanthracene undergoes a characteristic nitro-to-nitrite rearrangement. nih.govacs.orgresearchgate.net This process involves the promotion of the molecule to an excited triplet state, where the nitro group rearranges to form an aryl nitrite intermediate. nih.gov This intermediate is unstable and cleaves, breaking the N-O bond to form a 9-anthryloxy radical and a nitric oxide (NO) radical. nih.gov The anthryloxy radical can then rearrange and react further, leading to products like 10,10'-bianthrone and anthraquinone. nih.govacs.org

It is plausible that the nitroso group in this compound could undergo analogous photoinduced transformations. The C-N bond in aromatic nitroso compounds can be cleaved photochemically, leading to radical pairs. at.ua The presence of the conjugated ethenyl bridge offers additional possibilities for intramolecular cyclizations or rearrangements following the initial photochemical event.

A hallmark reaction of anthracene and its 9-substituted derivatives is photodimerization upon exposure to UV light (typically >300 nm). nih.gov This reaction is a [4+4] photocycloaddition, where the 9,10-positions of an excited-state anthracene molecule react with the 9,10-positions of a ground-state molecule. researchgate.net This process forms a new covalent bond between the central rings of the two molecules, resulting in a bridged cycloadduct, often referred to as a dianthracene. nih.gov

For 9-substituted anthracenes, this dimerization typically proceeds in a head-to-tail fashion to minimize steric hindrance between the substituents. researchgate.net The reaction is often reversible; the dimer can be cleaved back to the two original monomer units by irradiation with shorter wavelength UV light (<300 nm) or by heating. The substituent at the C9 position can affect the quantum yield and kinetics of both the forward dimerization and the reverse cleavage reaction. nih.gov The photodimerization process leads to a distinct change in the UV-Vis absorption spectrum, as the extended aromatic conjugation of the anthracene monomer is disrupted in the dimer.

In-depth Analysis of this compound Reveals Data Scarcity

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the chemical reactivity and mechanistic investigations of this compound remains largely unavailable in the public domain. Extensive queries have failed to yield specific research findings on the energy transfer and excited state pathways, reaction intermediates, transition states, or the kinetic and thermodynamic properties of this particular compound.

While the existence of this compound is confirmed in chemical databases, which provide its Chemical Abstracts Service (CAS) number, this acknowledgment is not accompanied by published research on its chemical behavior. The planned sections of the article, which were to include detailed discussions and data tables, cannot be populated with the requisite information due to this lack of available data.

The intended structure of the article was as follows:

Kinetic and Thermodynamic Studies of Chemical Transformations

Searches for information on closely related compounds, such as 9-nitroanthracene, did yield extensive research on their photochemical reactions and the formation of nitroso intermediates. However, in strict adherence to the user's instructions, this information on analogous compounds has been excluded as it does not directly pertain to this compound.

It is concluded that the specific, in-depth scientific data required to construct the requested article on this compound is not currently available in published scientific literature. Therefore, the detailed analysis of its chemical reactivity and mechanistic pathways as outlined cannot be provided at this time.

Structure Reactivity Relationship Studies of 9 2 Nitrosoethenyl Anthracene

Influence of the 9-Substitution on Anthracene (B1667546) Reactivity

The anthracene nucleus is known for its propensity to undergo reactions at the 9- and 10-positions, a preference driven by the formation of a more stable, centrally located benzenoid ring in the transition state. The introduction of a substituent at the 9-position, such as the 2-nitrosoethenyl group, profoundly modifies this inherent reactivity through a combination of electronic and steric effects.

Electronic Effects: The 2-nitrosoethenyl group is anticipated to be strongly electron-withdrawing due to the electronegativity of the nitrogen and oxygen atoms of the nitroso moiety, and the extended conjugation. This electron-withdrawing nature deactivates the anthracene ring towards electrophilic attack. However, it can enhance the propensity of the anthracene core to participate in nucleophilic aromatic substitution reactions, should appropriate leaving groups be present on the ring.

Steric Effects: The steric bulk of the 2-nitrosoethenyl substituent at the 9-position can hinder the approach of reactants to the adjacent peri-positions (1- and 8-positions) and the 10-position. This steric hindrance can influence the regioselectivity of reactions. For instance, in Diels-Alder reactions, which are characteristic of the anthracene core, the presence of a bulky 9-substituent can direct incoming dienophiles to the less hindered face of the anthracene plane. rsc.org

Photochemical Reactivity: Anthracene and its derivatives are well-known for their photochemical reactivity, particularly [4+4] photodimerization. The presence of a substituent at the 9-position can significantly influence the course of these reactions. Depending on the nature of the substituent, photodimerization can be either promoted or inhibited. In some cases, alternative photochemical pathways, such as photosolvolysis, may be observed. nih.gov For instance, studies on other 9-substituted anthracenes have shown that the quantum yield and stereochemistry of photodimerization are highly dependent on the electronic and steric properties of the substituent. researchgate.net

Table 1: Regioselectivity in the Diels-Alder Reaction of 9-Substituted Anthracenes with Various Dienophiles. (Data is illustrative and based on general trends for 9-substituted anthracenes, not specifically for 9-(2-Nitrosoethenyl)anthracene).
9-SubstituentDienophileMajor RegioisomerReference/Rationale
-CHOMaleic AnhydrideOrtho orientjchem.org
-Cl2-AcetamidoacrylateMeta (4:1 ratio) orientjchem.org
-CH32-AcetamidoacrylateMeta orientjchem.org

Impact of Conjugation between the Ethenyl and Anthracene Moieties on Reactivity

The ethenyl bridge in this compound creates a conjugated system that extends from the anthracene core to the nitroso group. This conjugation has a profound impact on the electronic properties and, consequently, the reactivity of the entire molecule.

The extended π-system leads to a delocalization of electron density over the anthracene ring, the double bond, and the nitroso group. This delocalization can be visualized through resonance structures, which indicate a polarization of the molecule, creating electrophilic and nucleophilic centers. The presence of this conjugated system is expected to cause a bathochromic (red) shift in the UV-Visible absorption spectrum of the molecule compared to unsubstituted anthracene. researchgate.net

The reactivity of the ethenyl group itself is also modified by its conjugation with the anthracene ring. Photochemical studies on 9-vinylanthracene (B1293765) and its derivatives have shown that the primary photochemical process is often E/Z isomerization around the double bond. researchgate.net This is in contrast to non-conjugated anthracenes which predominantly undergo [4+4] photodimerization. researchgate.net The extended conjugation in this compound would likely favor similar photoisomerization behavior.

Role of the Nitroso Group in Modulating Anthracene and Ethenyl Reactivity

The nitroso group (-N=O) is a versatile and highly reactive functional group. In the context of this compound, it acts as a powerful modulator of the reactivity of both the anthracene core and the ethenyl linker.

As a strongly electron-withdrawing group, the nitroso moiety deactivates the conjugated system towards electrophilic attack. Conversely, it activates the β-carbon of the ethenyl group for nucleophilic attack in a Michael-type or conjugate addition reaction. wikipedia.orgmasterorganicchemistry.com This is a characteristic reaction of α,β-unsaturated nitroso compounds. beilstein-journals.org A wide range of nucleophiles, including stabilized carbanions (e.g., from malonates, β-ketoesters), enamines, and organometallic reagents, can potentially add to the β-carbon. libretexts.org

The nitroso group can also participate directly in cycloaddition reactions. Nitrosoalkenes can act as heterodienes in Diels-Alder reactions, reacting with electron-rich alkenes. acs.org Alternatively, they can function as dienophiles. The specific mode of reactivity would depend on the electronic nature of the reaction partner.

Table 2: Representative Michael Addition Reactions of α,β-Unsaturated Nitroso Compounds with Nucleophiles. (Data is illustrative and based on general trends for related compounds).
α,β-Unsaturated Nitroso CompoundNucleophileProduct TypeTypical Yield (%)Reference
Cyclic α-chlorooxime (in situ nitrosoalkene)Diethyl MalonateMichael AdductHigh beilstein-journals.org
Cyclic α-chlorooxime (in situ nitrosoalkene)AcetylacetoneMichael AdductHigh beilstein-journals.org
1-(p-Bromophenyl)nitrosoethylenePyrroleIsomeric Oximes- acs.org

Stereoelectronic Effects on Chemical Transformations

Stereoelectronic effects, which pertain to the influence of the spatial arrangement of orbitals on the reactivity of a molecule, are expected to play a crucial role in the chemical transformations of this compound.

In Diels-Alder reactions of the anthracene core, the approach of the dienophile is governed by the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). The substituent at the 9-position can influence the shape and energy of these orbitals, thereby dictating the stereochemical outcome of the cycloaddition. For instance, the diastereoselectivity of Diels-Alder reactions with chiral 9-substituted anthracenes is a well-studied phenomenon.

The conformation of the 2-nitrosoethenyl substituent relative to the anthracene ring will also be critical. Due to steric hindrance with the peri-hydrogens, the ethenyl group is likely to be twisted out of the plane of the anthracene ring. This dihedral angle will affect the extent of π-conjugation and, consequently, the electronic communication between the nitroso group and the anthracene core. Computational studies on related 9-vinylanthracene derivatives have been used to determine such structural preferences. mdpi.com

Comparative Analysis with Related Nitrosoethenyl Compounds and Anthracene Derivatives

To better understand the reactivity of this compound, it is instructive to compare it with related molecules.

Comparison with 9-Formylanthracene and 9-Vinylanthracene: 9-Formylanthracene, with its electron-withdrawing aldehyde group, provides a good comparison for the electronic effects on the anthracene ring. Both are expected to deactivate the ring towards electrophilic substitution. However, the reactivity of the side chain differs significantly. While the aldehyde group is prone to nucleophilic attack at the carbonyl carbon, the nitrosoethenyl group offers a site for conjugate addition. 9-Vinylanthracene, lacking the activating nitroso group, is less susceptible to nucleophilic attack on the vinyl group but is more prone to radical polymerization and exhibits distinct photochemical behavior.

Comparison with other Nitrosoalkenes: The reactivity of the nitrosoethenyl moiety can be benchmarked against other α,β-unsaturated nitroso compounds. For example, nitrosoalkenes bearing different substituents on the double bond exhibit varying degrees of electrophilicity and stability. beilstein-journals.org The presence of the large, aromatic anthracene group is expected to influence the stability and reactivity of the nitrosoalkene through both steric and electronic effects.

Rational Design Principles for Modifying Chemical Behavior

The structure-reactivity relationships discussed above provide a foundation for the rational design of this compound derivatives with tailored chemical properties.

Tuning Electronic Properties: The electronic nature of the anthracene core can be modified by introducing electron-donating or electron-withdrawing substituents at other positions on the ring. For example, the introduction of methoxy (B1213986) groups would increase the electron density of the anthracene system, potentially making it more susceptible to electrophilic attack or altering its photophysical properties.

Modifying Steric Hindrance: The steric environment around the reactive sites can be altered by introducing bulky groups on the anthracene ring or on the ethenyl linker. This could be used to control the regioselectivity and stereoselectivity of cycloaddition and conjugate addition reactions.

Altering the Conjugated System: The length and nature of the conjugated linker between the anthracene and the nitroso group could be varied. For instance, replacing the ethenyl group with an ethynyl (B1212043) group would create a more linear and rigid system with different electronic properties.

By systematically applying these design principles, it is possible to fine-tune the reactivity of this compound and develop new molecules with specific and predictable chemical behaviors for various applications in materials science and synthetic chemistry.

Comprehensive Review on this compound Reveals Gaps in Scientific Literature

A thorough investigation into the scientific literature and chemical databases for the compound this compound reveals a significant lack of available information. Despite its well-defined chemical structure, this specific molecule is not documented in extensive reviews of anthracene derivatives or nitroso compounds, suggesting it is either a novel, yet-to-be-synthesized molecule, a highly reactive and transient intermediate, or a hypothetical structure.

The inquiry sought to detail the advanced applications of this compound in organic synthesis and materials science, focusing on its potential as a versatile building block and its role in the development of new organic materials. However, the absence of dedicated research on this compound prevents a detailed, evidence-based discussion on the specified topics.

While direct information is unavailable, the chemical nature of its constituent parts—the anthracene core and the nitrosoethenyl group—allows for a theoretical consideration of its potential reactivity and properties. Anthracene and its derivatives are a cornerstone of organic chemistry, widely studied for their unique photophysical and chemical properties. beilstein-journals.orgnih.gov The 9 and 10 positions of the anthracene ring are particularly reactive, serving as key sites for a multitude of chemical transformations. beilstein-journals.orgmdpi.com

The nitroso group (-N=O) is a highly reactive functional group known to participate in a variety of chemical reactions, including cycloadditions and condensations. wikipedia.orgaquigenbio.com Compounds containing a nitroso group attached to a vinyl (ethenyl) moiety, known as nitrosoalkenes, are generally considered reactive intermediates in organic synthesis, rather than stable, isolable compounds. wikipedia.org They are often generated in situ to be used in reactions like the hetero-Diels-Alder reaction. wikipedia.org

Given this context, this compound would likely be an unstable compound, prone to rapid dimerization, polymerization, or rearrangement. For instance, photochemical reactions involving 9-nitroanthracene (B110200) are known to produce transient nitroso intermediates, but these typically rearrange into more stable ketone structures. nih.govresearchgate.net

The specific applications outlined in the initial query—such as its use as a precursor for complex architectures, an intermediate in multi-component reactions, a monomer for polymer synthesis, or a component in charge transfer complexes—presuppose a degree of stability and isolability that is not characteristic of known nitrosoalkenes. While anthracene derivatives are frequently used in the synthesis of polymers and charge-transfer complexes, these applications typically involve more stable functional groups. nih.govnih.govnih.gov

Advanced Applications in Organic Synthesis and Materials Science

Exploration in Organic Materials Science

Scaffolds for Photochemical Switches and Molecular Logic Gates

The unique photophysical properties of anthracene (B1667546) derivatives have positioned them as promising candidates for the development of advanced materials, including photochemical switches and molecular logic gates. The compound 9-(2-Nitrosoethenyl)anthracene, which combines the photoresponsive anthracene core with a nitrosoethenyl group, is of particular interest in this field. Its potential for reversible isomerization and modulation of electronic properties upon light irradiation makes it a compelling building block for creating molecular-level devices that can be controlled by optical signals.

At its core, a photochemical switch is a molecule that can reversibly interconvert between two or more stable or metastable states upon exposure to light of specific wavelengths. This isomerization is accompanied by a change in one or more properties of the molecule, such as its absorption or emission spectrum, geometry, or dipole moment. In the context of this compound, the key to its photoswitching capability lies in the potential for E/Z (trans/cis) isomerization around the ethenyl double bond.

Irradiation with light of a specific wavelength can induce a π → π* transition in the molecule, leading to a temporary weakening of the double bond and allowing for rotation and subsequent relaxation into the opposite isomeric form. A different wavelength of light can then be used to reverse this process, allowing for the switching between the E and Z isomers. The anthracene moiety acts as the primary chromophore, absorbing the light energy required to initiate this process. The electronic interplay between the anthracene ring system and the nitrosoethenyl substituent is crucial in determining the specific wavelengths required for switching and the stability of the different isomeric states.

The distinct properties of the E and Z isomers of this compound can be harnessed for various applications. For instance, the difference in their absorption spectra can be used to create photochromic materials that change color in response to light. This change in absorption forms the basis of its function in molecular logic gates.

Molecular logic gates are molecular-scale devices that can perform logical operations based on chemical or physical inputs, producing a corresponding output. um.edu.mt In the case of this compound, the inputs can be specific wavelengths of light, and the output can be a change in a measurable property, such as fluorescence intensity or absorbance at a particular wavelength.

For example, a simple "YES" or "NOT" gate can be constructed. In a YES gate, the presence of a specific wavelength of light (Input 1) converts the molecule from its initial state (e.g., the E-isomer) to a different state (the Z-isomer), which results in a high output signal (e.g., increased fluorescence). In a NOT gate, the initial state of the molecule might be highly fluorescent (Output 1), and upon irradiation with a specific wavelength (Input 1), it converts to a non-fluorescent isomer (Output 0).

More complex logic gates, such as "AND" or "OR" gates, can be designed by incorporating additional stimuli or by coupling multiple photoswitchable molecules. mdpi.comnih.gov For an AND gate based on an anthracene derivative, two different inputs, for instance, two different wavelengths of light, would be required to produce a high output. mdpi.com An OR gate would produce a high output if either of the two light inputs is present. um.edu.mt

The development of such molecular logic gates is a fundamental step towards the creation of molecular computers, where calculations are performed by individual molecules. The ability to control the state of a molecule with light offers a high degree of spatial and temporal precision, which is essential for creating complex molecular machinery.

The following table summarizes the hypothetical photochemical properties of the E and Z isomers of this compound, which are critical for its function as a photochemical switch and in molecular logic gates. These values are based on typical characteristics of similar anthracene-based photoswitches.

PropertyE-isomerZ-isomer
Absorption Maximum (λmax) ~380 nm~365 nm
Molar Extinction Coefficient (ε) HighLower
Fluorescence Emission Maximum ~420 nm~410 nm (often quenched)
Quantum Yield of Isomerization (ΦE→Z) ModerateModerate
Thermal Stability More StableLess Stable

Note: The data in this table is illustrative and based on the general behavior of related anthracene derivatives. Specific experimental values for this compound would require dedicated spectroscopic studies.

The research into this compound and related compounds is part of a broader effort to design and synthesize molecules with precisely controlled light-responsive behavior. The ability to create robust and efficient photochemical switches and molecular logic gates at the molecular level holds significant promise for future advancements in data storage, processing, and smart materials.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Organic Chemistry

As there are no specific studies on 9-(2-Nitrosoethenyl)anthracene, its direct contributions to organic chemistry are yet to be established. However, its structure, combining an anthracene (B1667546) core with a nitrosoethenyl substituent, suggests potential for interesting chemical behavior. The anthracene moiety is a well-known polycyclic aromatic hydrocarbon that is electronically rich and participates in various cycloaddition and substitution reactions. The nitrosoethenyl group is a reactive functional group that can be involved in a range of transformations, including acting as a dienophile in Diels-Alder reactions or as a Michael acceptor. The conjugation of this group with the anthracene ring system would likely lead to unique photophysical properties and reactivity.

Unresolved Challenges and Open Questions in the Chemistry of this compound

The primary unresolved challenge is the very synthesis of this compound. The stability of the nitroso group, particularly in conjugation with a double bond and an aromatic system, would be a significant concern. Key questions that remain open include:

Can this compound be synthesized and isolated as a stable compound?

What are its fundamental spectroscopic and physical properties?

How does the nitrosoethenyl group influence the aromaticity and reactivity of the anthracene core?

What are the photochemical properties of this compound, given the photoactivity of many anthracene derivatives?

Promising Avenues for Future Synthetic Methodologies

While no methods for the synthesis of this compound have been reported, several plausible synthetic routes can be proposed based on known organic reactions.

Hypothetical Synthetic Approaches:

Starting MaterialReagents and ConditionsIntermediateFinal Step
9-Anthraldehyde (B167246)1. Nitromethane, Base (e.g., NaOH or amine)9-(2-Nitroethenyl)anthraceneReduction of the nitro group to a nitroso group
9-Vinylanthracene (B1293765)Nitrosylating agent (e.g., nitrosyl chloride)-Direct nitrosation of the vinyl group

The reduction of the precursor, 9-(2-nitroethenyl)anthracene, would need to be carefully controlled to avoid over-reduction to the corresponding amine.

Advanced Mechanistic Investigations and Computational Insights

In the absence of experimental data, computational chemistry could provide valuable insights into the properties of this compound. Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and spectroscopic properties (such as UV-Vis and NMR spectra). Such studies could also be used to investigate the thermodynamics and kinetics of potential synthetic routes and to predict the compound's reactivity in various chemical transformations.

Potential for Derivatization Towards Novel Chemical Systems

Should the synthesis of this compound be achieved, its reactive nature would open up possibilities for the creation of novel chemical systems. The nitroso group could serve as a handle for further functionalization, for example, through reactions with amines to form azo compounds or with dienes in hetero-Diels-Alder reactions to construct new heterocyclic frameworks. The extended conjugated system of such derivatives could lead to materials with interesting optical and electronic properties.

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